molecular formula C9H19NO B1599295 2,2,4,4-Tetramethyl-3-pentanone oxime CAS No. 7754-22-5

2,2,4,4-Tetramethyl-3-pentanone oxime

Cat. No. B1599295
CAS RN: 7754-22-5
M. Wt: 157.25 g/mol
InChI Key: BJXJCAMLWINIQS-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-3-pentanone oxime (TMAPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMAPO is a ketoxime that is widely used as a chelating agent and a reagent in organic synthesis. It is a colorless crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

1. Radiation Physics and Chemistry

  • Method : The crystals were irradiated with a 60Co-g-ray source at 0.99 kGy/h for about 96 h. After irradiation, the EPR spectra of the crystals were recorded at 300 K at 101 intervals in the magnetic field, applied along each of the three crystallographic axes (x, y, and z) using a Bruker model EMX 081 X-band EPR spectrometer .
  • Results : The spectra were found to be both dependent on temperature and orientation of single crystals with the magnetic field. The radiation damage centers were attributed to iminoxy radicals .

2. Chemical Reduction

  • Method : The reduction reaction was carried out using lithium triethylborohydride under standard conditions (tetrahydrofuran, 0°C) .
  • Results : The results of this study were not specified in the source .

3. Polymer Science

  • Application : This compound has been used in the synthesis of copolyesters, such as poly (ethylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol 2,5-furandicarboxylate) (PETF), poly (propylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol 2,5-furandicarboxylate) (PPTF), and poly (tetramethylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol 2,5-furandicarboxylate) (PBTF) .
  • Method : The specific methods of synthesis were not detailed in the source .
  • Results : The results of this study were not specified in the source .

4. Thermochemistry

  • Application : This compound has been studied in the context of its thermochemical properties .
  • Method : The specific methods used to study the thermochemical properties were not detailed in the source .
  • Results : The results of this study were not specified in the source .

5. Thermochemistry

  • Application : This compound has been studied in the context of its thermochemical properties .
  • Method : The specific methods used to study the thermochemical properties were not detailed in the source .
  • Results : The results of this study were not specified in the source .

properties

IUPAC Name

N-(2,2,4,4-tetramethylpentan-3-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2,3)7(10-11)9(4,5)6/h11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXJCAMLWINIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407791
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4-Tetramethyl-3-pentanone oxime

CAS RN

7754-22-5
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
U Sayin, H Yuksel, A Ozmen, M Birey - Radiation Physics and Chemistry, 2010 - Elsevier
The electron paramagnetic resonance (EPR) spectra of gamma irradiated single crystals of 2,2,4,4-tetramethyl-3-pentanone oxime (TPO) have been examined between temperatures of …
Number of citations: 18 www.sciencedirect.com
WN KNOPKA - 1965 - search.proquest.com
The author expresses his gratitude to Dr. WH Jones, Merck Research Institute, for the generous donation of the oximes of 2, 2, 4, 4-tetramethyl-3-pentanone and 2, 2, 4-trimethyl-3-…
Number of citations: 2 search.proquest.com
M Özyürek, D Akpınar, M Bener, B Türkkan… - Chemico-Biological …, 2014 - Elsevier
Recent interest in polyphenolic antioxidants due to their involvement in health benefits has led to the investigation of new polyphenolic compounds with enhanced antioxidant activity. …
Number of citations: 48 www.sciencedirect.com
MP Cunningham - 1971 - escholarship.mcgill.ca
Cycloalkanone oximes and acyclic oximes yield Beckmann-type products upon irradiation in methanol. Unsyrnrnetrically a-substituted cyclohexanone oximes give mixtures of both …
Number of citations: 5 escholarship.mcgill.ca
V Ahluwalia, J Kumar, VS Rana, R Singh… - Toxicological & …, 2017 - Taylor & Francis
A series of oxime esters was synthesized by esterification of 3-ethoxy-4-benzaldehyde oxime with acid chlorides in the presence of triethylamine. They were evaluated for their in vitro …
Number of citations: 12 www.tandfonline.com
F Zhao, K You, C Peng, S Tan, R Li, P Liu, J Wu… - Chemical Engineering …, 2015 - Elsevier
A simple and efficient approach for preparation of hydroxylamine sulfate from the hydrolysis reaction of cyclohexanone oxime in the presence of sulfuric acid has been developed in this …
Number of citations: 17 www.sciencedirect.com
F Zhao, K You, R Li, S Tan, P Liu, J Wu… - Industrial & …, 2015 - ACS Publications
A simple and efficient approach for the preparation of hydroxylammonium nitrate from the hydrolysis reaction of cyclohexanone oxime in the presence of nitric acid has been developed …
Number of citations: 5 pubs.acs.org
J Lub, ML Beekes, TJ De Boer - Recueil des Travaux …, 1986 - Wiley Online Library
With sterically unhindered and certain moderately hindered α‐chloronitroso compounds 1 trimethylaluminium at low temperature gives, via complexes 2 and 3, the methyl nitrones 4 (…
Number of citations: 11 onlinelibrary.wiley.com
G Purushothaman, V Thiruvenkatam - Journal of Molecular Structure, 2017 - Elsevier
Oximes are building block of organic synthesis and they have wide range applications in laboratories, industries, and pharmaceutical as antidotes. Herein we report the crystal …
Number of citations: 3 www.sciencedirect.com
G Vengatesh, M Sundaravadivelu - Structural Chemistry, 2019 - Springer
A series of 4,8,9,10-tetraaryl-1,3-diazaadamantan-6-one oximes (4a-4e) have been synthesized. H and 13 C NMR spectra of these oximes were recorded. Chemical shifts have been …
Number of citations: 1 link.springer.com

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